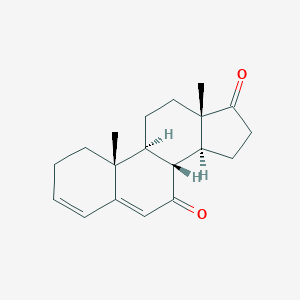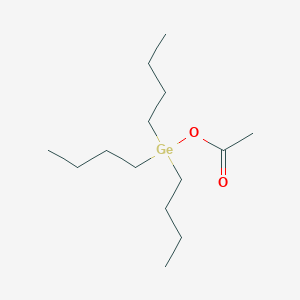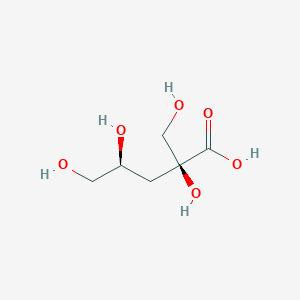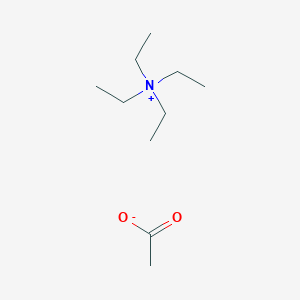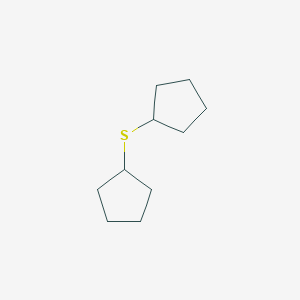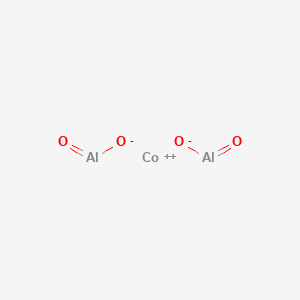
钴(2+);氧化(氧)铝酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt(2+);oxido(oxo)alumane is a compound that has garnered significant attention in the field of chemistry due to its unique properties and applications. This compound is known for its role as a reactive intermediate in various oxidative transformation processes, making it a valuable component in both academic research and industrial applications.
科学研究应用
Cobalt(2+);oxido(oxo)alumane has a wide range of scientific research applications. In chemistry, it is used as a catalyst in oxidative transformation processes. In biology and medicine, cobalt compounds are studied for their antimicrobial and anticancer properties . Industrially, cobalt(2+);oxido(oxo)alumane is used in the production of pigments, ceramics, and as a component in catalytic converters .
作用机制
Target of Action:
Cobalt(2+);oxido(oxo)alumane, also known as Co-OECs , is a coordination complex containing an oxo ligand . Formally O²⁻, the oxo ligand can be bound to one or more metal centers, commonly existing as bridging ligands . These oxo ligands stabilize high oxidation states of the metal. Co-OECs are found in several metalloproteins, including molybdenum cofactors and iron-containing enzymes .
Mode of Action:
Co-OECs play a crucial role in oxygen evolution during photosynthesis. They serve as intermediates in the conversion of water (H₂O) to molecular oxygen (O₂). The oxo ligands facilitate the transfer of oxygen atoms, making them essential for this vital biological process .
Action Environment:
Environmental factors significantly influence Co-OEC efficacy and stability:
准备方法
Synthetic Routes and Reaction Conditions: Cobalt(2+);oxido(oxo)alumane can be synthesized through several methods. One common approach involves the high-temperature calcination of cobalt(II) oxide and aluminum oxide. This process typically uses aluminum nitrate, cobalt nitrates, diethylene glycol monoethyl ether, and citric acid as precursor materials . The sol-gel technique is often employed to prepare bright blue ceramic CoAl2O4 nanocrystals, which are a form of cobalt(2+);oxido(oxo)alumane .
Industrial Production Methods: In industrial settings, cobalt(2+);oxido(oxo)alumane is produced by high-temperature calcination, where cobalt(II) oxide and aluminum oxide are homogeneously and ionically interdiffused to form a crystalline matrix of spinel . This method ensures the production of high-purity cobalt(2+);oxido(oxo)alumane suitable for various applications.
化学反应分析
Types of Reactions: Cobalt(2+);oxido(oxo)alumane undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its role as a catalyst and in other chemical processes.
Common Reagents and Conditions: Common reagents used in reactions involving cobalt(2+);oxido(oxo)alumane include mineral acids, which react with the compound to form corresponding cobalt salts . High-temperature conditions are often required to facilitate these reactions, particularly in industrial applications.
Major Products Formed: The major products formed from reactions involving cobalt(2+);oxido(oxo)alumane include various cobalt salts and oxides. These products are valuable in different chemical processes and applications .
相似化合物的比较
Similar Compounds: Similar compounds to cobalt(2+);oxido(oxo)alumane include cobalt(II) oxide, cobalt(II,III) oxide, and cobalt aluminate blue spinel . These compounds share similar chemical properties and applications but differ in their specific uses and reactivity.
Uniqueness: Cobalt(2+);oxido(oxo)alumane is unique due to its specific structure and reactivity, which make it particularly effective as a catalyst in oxidative transformation processes. Its ability to form a crystalline matrix of spinel during high-temperature calcination sets it apart from other cobalt compounds .
属性
CAS 编号 |
1333-88-6 |
|---|---|
分子式 |
AlCoO |
分子量 |
101.914 g/mol |
IUPAC 名称 |
cobalt(2+);oxido(oxo)alumane |
InChI |
InChI=1S/Al.Co.O |
InChI 键 |
IXSFKRYQGDWMJD-UHFFFAOYSA-N |
SMILES |
[O-][Al]=O.[O-][Al]=O.[Co+2] |
规范 SMILES |
O=[Co].[Al] |
| 12672-27-4 | |
物理描述 |
PelletsLargeCrystals |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


